molecular formula C19H19NO3 B4553310 (2E)-N-(4-acetylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide

(2E)-N-(4-acetylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide

Cat. No.: B4553310
M. Wt: 309.4 g/mol
InChI Key: CSROCOWYGTYDCN-AWNIVKPZSA-N
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Description

(2E)-N-(4-acetylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C19H19NO3 and its molecular weight is 309.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-acetylphenyl)-3-(4-ethoxyphenyl)acrylamide is 309.13649347 g/mol and the complexity rating of the compound is 416. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Research has shown that acrylamide derivatives, including those similar in structure to N-(4-acetylphenyl)-3-(4-ethoxyphenyl)acrylamide, are effective corrosion inhibitors. Specifically, studies on copper in nitric acid solutions revealed that acrylamide derivatives can significantly reduce corrosion, highlighting their potential in protecting metals against corrosion in industrial applications. The effectiveness of these compounds is attributed to their ability to form a protective layer on the metal surface, which impedes the corrosive process. Experimental and theoretical analyses, including electrochemical methods and computational simulations, support these findings, indicating that such compounds could be valuable in materials science and engineering for corrosion protection strategies (Abu-Rayyan et al., 2022).

Environmental and Polymer Applications

Acrylamide and its derivatives have a broad range of applications, notably in the production of polymers. These compounds serve as key monomers in the synthesis of polyacrylamide, which is utilized in various fields such as wastewater treatment, soil conditioning, and as flocculants in the purification of drinking water. Due to their high water solubility and ability to form polymers, acrylamide derivatives play a crucial role in developing environmentally friendly solutions for water management and soil improvement. The versatility of these compounds extends to the cosmetic, paper, and textile industries, where they contribute to product quality and sustainability (Smith & Oehme, 1991).

Biomedical Research

In the biomedical field, acrylamide derivatives are explored for their potential in drug delivery systems. The thermo-responsive nature of polymers derived from acrylamide allows for the controlled release of drugs, making them particularly useful in targeted therapy and minimizing side effects. This application is based on the polymer's ability to change its physical properties in response to temperature changes, enabling the release of encapsulated drugs at specific body sites or in response to external stimuli. Such innovative approaches in drug delivery systems underscore the significance of acrylamide derivatives in advancing medical treatments and improving patient care (Convertine et al., 2004).

Properties

IUPAC Name

(E)-N-(4-acetylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-3-23-18-11-4-15(5-12-18)6-13-19(22)20-17-9-7-16(8-10-17)14(2)21/h4-13H,3H2,1-2H3,(H,20,22)/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSROCOWYGTYDCN-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.